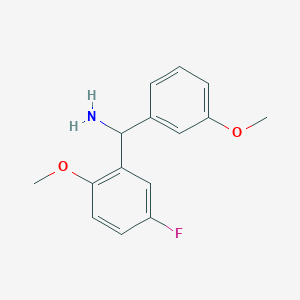

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine

Description

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is a primary amine featuring two methoxy-substituted aromatic rings and a fluorine atom. Its molecular formula is C15H15FNO2 (molecular weight: 260.29 g/mol). The compound is characterized by:

- A 5-fluoro-2-methoxyphenyl group, which introduces electron-withdrawing (F) and electron-donating (methoxy) effects.

- A 3-methoxyphenyl group, contributing additional electron-donating properties.

- A central methanamine (-CH2-NH2) linker.

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHAEUSIHKMPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Diarylmethanol Intermediate

- Starting Materials: 5-fluoro-2-methoxybenzaldehyde and 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole).

- Reaction: The Grignard reagent (3-methoxyphenylmagnesium bromide) is reacted with 5-fluoro-2-methoxybenzaldehyde under anhydrous conditions in an inert atmosphere (argon or nitrogen) to form the corresponding diarylmethanol.

- Workup: The reaction mixture is quenched with aqueous ammonium chloride or dilute acid, extracted with organic solvents, dried, and purified by column chromatography.

This step forms (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanol as a key intermediate.

Conversion of Diarylmethanol to Diarylmethanamine

- Reductive Amination: The diarylmethanol intermediate is converted to the amine via reductive amination. This typically involves:

- Oxidation of the diarylmethanol to the corresponding diarylketone or aldehyde.

- Reaction with ammonia or an amine source under reductive conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C with H2).

Alternatively, direct substitution of the hydroxyl group with an amine nucleophile under activating conditions can be employed.

Alternative Routes

- From Diaryl Halide Intermediates: Halogenated intermediates such as (3-bromo- or 3-fluoro-substituted) diaryl compounds can be converted to amines via palladium-catalyzed amination (Buchwald-Hartwig coupling) using ammonia or amine sources.

- Nucleophilic Aromatic Substitution: In some cases, fluorine substituents ortho or para to activating groups can be displaced by amines under nucleophilic aromatic substitution conditions.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Grignard Addition | 3-methoxyphenylmagnesium bromide + 5-fluoro-2-methoxybenzaldehyde, dry ether, inert atmosphere, 0°C to RT | Forms (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanol intermediate with good yield. |

| 2 | Oxidation | PCC or Dess-Martin periodinane (DMP) in dichloromethane, RT | Converts diarylmethanol to diarylketone intermediate. |

| 3 | Reductive Amination | Ammonia or ammonium acetate + NaBH3CN in methanol or ethanol, RT | Yields (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine. |

| 4 | Purification | Column chromatography (silica gel), eluent: hexane/ethyl acetate | Isolates pure amine product. |

Research Findings and Optimization Notes

- Yield Optimization: The Grignard addition step requires strict anhydrous conditions; moisture leads to quenching of the Grignard reagent and low yields.

- Selectivity: Reductive amination conditions can be tuned by pH and temperature to minimize side products such as over-reduction or imine polymerization.

- Functional Group Tolerance: Methoxy and fluoro substituents are stable under the described conditions, but care must be taken during oxidation to avoid demethylation.

- Alternative Reducing Agents: Catalytic hydrogenation is an alternative to NaBH3CN, offering cleaner reactions but requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of various diseases.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit properties similar to known antidepressants, potentially acting on neurotransmitter systems in the brain.

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research. Its derivatives have shown promise in inhibiting tumor growth and proliferation in vitro.

- Mechanism of Action : Research suggests that it may interfere with cell signaling pathways involved in cancer progression, although specific pathways remain to be elucidated.

Neuropharmacology

Given its structural similarity to other psychoactive compounds, (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is being investigated for its effects on the central nervous system.

- Potential Applications : Studies are exploring its role in modulating mood and cognitive functions, which could lead to new treatments for neurological disorders.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Comparative studies highlight its effectiveness against both bacterial and fungal strains.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Antifungal Activity |

Enzyme Modulation

The compound has been shown to influence enzyme activities, which can affect metabolic processes within cells.

- Inhibitory Effects : Specific assays have demonstrated that it can inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic benefits.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine against several bacterial strains. Results indicated that compounds with electron-withdrawing groups like fluorine exhibited stronger antibacterial properties compared to those lacking such groups.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which this compound exerts its effects on bacterial cells. Findings revealed that it disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, primarily through variations in aromatic substituents, N-substituents, or cyclopropyl integration:

Key Observations:

Cyclopropyl Integration: Compounds like 38, 39, and (+)-20 incorporate a cyclopropyl ring, which enhances conformational rigidity and may improve binding to serotonin receptors (e.g., 5-HT2C) .

N-Substituent Diversity: Analogues such as 38 (indole) and 39 (quinoline) feature bulky N-substituents, which may influence receptor interaction profiles. In contrast, the target compound has a simpler primary amine structure.

Stereochemistry : Compound (+)-20 demonstrates enantiomer-specific activity ([α]D20: -39.0°), highlighting the importance of stereochemistry in pharmacological efficacy .

Serotonin Receptor Targeting :

- Compounds 38 , 39 , and (+)-20 were developed as functionally selective 5-HT2C receptor agonists , with cyclopropyl groups critical for receptor binding . The absence of a cyclopropyl ring in the target compound suggests divergent pharmacological applications.

- Electron-Donating Groups: Methoxy substituents (common in all compounds) enhance lipophilicity and membrane permeability. The fluorine atom in the target compound may modulate metabolic stability compared to non-fluorinated analogues .

Spectral and Analytical Data Comparison

| Parameter | Target Compound | Compound 38 | Compound (+)-20 |

|---|---|---|---|

| HRMS (ESI) [M+H]+ | Not reported | 394.1925 | 316.1707 |

| 1H NMR Features | Not provided | Aromatic protons at δ 6.90–7.60 ppm; cyclopropyl protons at δ 1.07–2.23 ppm | Cyclopropyl protons at δ 1.19–1.38 ppm; methoxy singlets at δ 3.83–3.89 ppm |

| Optical Activity | None reported | Not applicable | [α]D20: -39.0° |

Notes:

- The target compound lacks detailed spectral data in the provided evidence, limiting direct comparison.

- Cyclopropyl-containing analogues show distinct NMR splitting patterns due to ring strain .

Biological Activity

(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 1039960-60-5

This compound features two methoxy groups and a fluorine atom, which contribute to its lipophilicity and biological activity.

The biological activity of (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : It may inhibit certain enzymes linked to inflammatory pathways, thus exhibiting anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.23 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 0.15 | Inhibition of tubulin polymerization |

| HepG2 (Liver Cancer) | 0.30 | Modulation of cell cycle progression |

These results indicate a promising profile for (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine as a potential anticancer agent.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Research indicates that it may enhance cognitive function and exhibit antidepressant-like effects in animal models.

| Study Type | Findings |

|---|---|

| Behavioral Assays | Increased locomotor activity in mice |

| Biochemical Analysis | Elevated levels of serotonin and norepinephrine |

These findings suggest that the compound could be beneficial in treating mood disorders.

Case Studies

-

In Vitro Anticancer Study :

A study published in RSC Medicinal Chemistry assessed the anticancer activity of various derivatives, including (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine. The compound was shown to significantly inhibit cell growth across multiple cancer types, with an IC below 0.25 µM in several cases . -

Neuropharmacological Assessment :

Another investigation focused on the neuropharmacological profile of the compound, revealing its potential to modulate neurotransmitter systems effectively. In a murine model, it improved cognitive performance in memory tasks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine and its derivatives?

- The compound is typically synthesized via reductive amination or cyclopropane ring-opening reactions. For example, General Method B (using NaBH(OAc)₃ in dichloroethane) and General Method C (using NaBH₄ in methanol) are employed to reduce imine intermediates, yielding hydrochlorides with >95% purity . Key steps include optimizing molar ratios (e.g., 2.0 equiv. of NaBH(OAc)₃) and solvent selection to control stereochemistry.

Q. How is structural confirmation achieved for this compound and its analogs?

- 1H/13C NMR and HRMS are critical. For example, the methoxy groups at 3- and 5-positions show distinct splitting patterns in 1H NMR (δ 3.83–3.89 ppm, singlets), while coupling constants (e.g., J = 22.7–28.5 Hz for fluorinated aromatic protons) confirm substitution patterns . HRMS data (e.g., calculated m/z 316.1707 vs. observed 316.1710) validate molecular formulas .

Q. What pharmacological screening approaches are used to evaluate its serotonin receptor activity?

- Functional selectivity for 5-HT2C receptors is assessed via radioligand binding assays (e.g., competition with [³H]mesulergine) and calcium flux assays in transfected HEK293 cells. EC₅₀ values and Emax ratios (5-HT2C vs. 5-HT2A/B) determine selectivity profiles .

Advanced Research Questions

Q. How do substituent variations on the cyclopropane ring influence 5-HT2C receptor selectivity?

- Modifications like replacing the 3-methoxybenzyl group with quinolin-8-ylmethyl (Compound 39) reduce 5-HT2A affinity by 10-fold while retaining 5-HT2C potency, suggesting steric and electronic effects at the orthosteric site . SAR studies recommend prioritizing electron-withdrawing groups (e.g., fluorine) on the aryl rings for improved selectivity .

Q. What computational tools are suitable for modeling interactions between this compound and 5-HT2C receptors?

- Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) using cryo-EM structures (PDB: 6VH8) can predict binding modes. Focus on hydrogen bonding with Ser3.36 and π-π stacking with Phe6.52 to explain functional selectivity .

Q. How can stereochemical discrepancies in cyclopropane derivatives be resolved?

- X-ray crystallography (via SHELX ) or chiral HPLC (e.g., CHIRALPAK AD-H column) identifies enantiomers. For example, (+)-20 shows [α]D²⁰ = -39.0° (CHCl₃), correlating with (1S,2S) configuration confirmed by anomalous dispersion .

Q. What strategies address contradictory binding data between in vitro and ex vivo assays?

- Tissue-specific metabolism (e.g., CYP450 isoforms in hepatic microsomes) and allosteric modulation may explain discrepancies. Validate via knockout mouse models or β-arrestin recruitment assays to isolate signaling pathways .

Methodological Guidance

Recommended protocols for optimizing reaction yields in reductive amination:

- Use anhydrous DCE under nitrogen to prevent imine hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and quench with ice-cold HCl to precipitate hydrochlorides .

Best practices for analyzing anisotropic displacement ellipsoids in crystallography:

- Refine structures with SHELXL (v.2018/3) and visualize using Mercury (v.4.3.1). Apply "rigid bond" restraints to fluorine atoms to mitigate thermal motion artifacts .

Handling NMR signal overlap in aromatic regions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.